N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide (CAS: 877816-85-8) is a sulfonamide derivative with a molecular formula of C₂₁H₂₂ClNO₅S₂ and a molecular weight of 467.9861 g/mol. Its structure features a 4-chlorobenzenesulfonyl group and a 2,4,6-trimethylbenzene sulfonamide moiety linked via an ethyl bridge substituted with a furan-2-yl group. The compound is available for research use in quantities ranging from 1 mg to 25 mg, with prices starting at $574.00/mg (90% purity) .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO5S2/c1-14-11-15(2)21(16(3)12-14)30(26,27)23-13-20(19-5-4-10-28-19)29(24,25)18-8-6-17(22)7-9-18/h4-12,20,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHRTFVPKXECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of thiols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings may also facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
- Structural Modifications: The target compound and G857-1518 share a 4-chlorobenzenesulfonyl group but differ in the sulfonamide substituent (trimethylbenzene vs. ethane). Compounds from feature ester-linked alkyne chains, making them intermediates for cycloaddition reactions rather than standalone sulfonamides. Their higher yields (53–86%) suggest efficient synthetic routes . Ranitidine-related compounds () highlight the pharmacological relevance of sulfonamide-furan hybrids, though their substituents (e.g., nitro groups) differ significantly from the target compound .
Physicochemical Properties :
- The target compound ’s chlorine atom and dual sulfonamide groups may enhance electrophilicity and hydrogen-bonding capacity compared to analogues like 160422-44-6 (methoxy-substituted) .
- G857-1518 ’s simpler ethanesulfonamide group could improve aqueous solubility, advantageous for screening applications .
- Commercial Availability: The target compound is priced significantly higher than common reagents (e.g., 2-cyanopyridine at $8/g), reflecting its specialized design and low production scale .
Research Implications
- Drug Discovery : The target compound’s unique structure positions it as a candidate for kinase or protease inhibition studies, leveraging its sulfonamide motifs .
- Synthetic Chemistry : High-yield intermediates from demonstrate the utility of furan-sulfonamide hybrids in constructing complex heterocycles .
- Quality Control : Pharmacopeial compounds () underscore the importance of structural analogs in validating drug purity .
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its diverse biological activities. Its chemical structure includes:
- Furan Ring : A five-membered aromatic ring contributing to its reactivity.
- Chlorobenzenesulfonyl Group : Enhances its interaction with biological targets.
- Trimethylbenzene Moiety : Provides steric hindrance that may influence binding affinity to enzymes.
The molecular formula of this compound is , indicating a complex arrangement of atoms that underpins its biological activity.
Anticancer Potential
Recent research highlights the potential of sulfonamide derivatives, including this compound, as anticancer agents. The structural components allow for selective targeting of cancer pathways while minimizing off-target effects commonly observed with other sulfonamides. This specificity is crucial for developing targeted therapies that can effectively inhibit tumor growth without harming healthy cells.
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial properties. The unique combination of functional groups in this compound may enhance its antimicrobial efficacy against resistant strains of bacteria. However, direct evidence from clinical studies remains sparse.
Summary of Relevant Studies
- Hybridization Effects : Research indicates that hybrid compounds combining sulfonamide structures with heterocyclic moieties exhibit enhanced biological activities compared to traditional sulfonamides . This supports the potential of this compound as a lead compound in drug development.
- Enzyme Inhibition : Studies on similar compounds suggest that modifications in the sulfonamide structure can significantly affect enzyme binding affinity and selectivity . This emphasizes the need for further investigations into how the specific structure of this compound influences its biological interactions.
- Pharmacological Applications : The structural uniqueness allows for the exploration of this compound in various therapeutic contexts beyond antibacterial applications, including anti-inflammatory and antiviral properties .
Data Tables
| Property | Details |
|---|---|
| Molecular Formula | |
| IUPAC Name | N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide |
| Potential Applications | Anticancer, Antimicrobial |
| Mechanism Insights | Enzyme inhibition; selective targeting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
